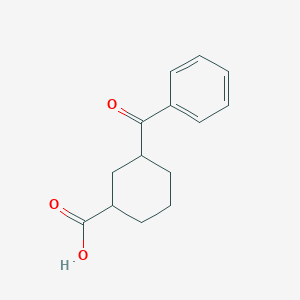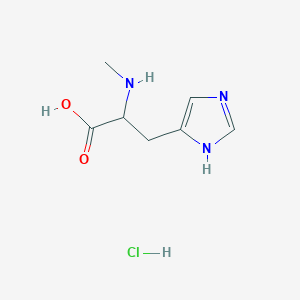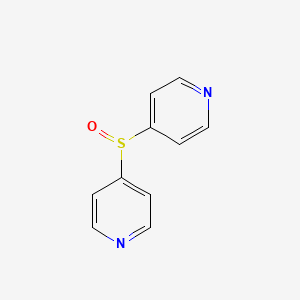![molecular formula C23H26N4O7 B12503644 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503644.png)
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of multiple functional groups, including an ester, an amide, a nitro group, and a piperazine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoate Core: Starting with a substituted benzoic acid, esterification can be performed using ethanol and an acid catalyst to form the ethyl benzoate.
Introduction of the Nitro Group: Nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.
Amide Formation: Coupling of the nitrobenzoate with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base to form the amide bond.
Piperazine Substitution: Acylation of piperazine with acetic anhydride followed by substitution onto the benzoate core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: To speed up the reaction and increase efficiency.
Controlled Temperature and Pressure: To ensure the stability of intermediates and final products.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Amine Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the interactions of piperazine derivatives with biological targets.
Medicine: Potential use as a pharmacophore in drug design due to its multiple functional groups.
Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The nitro and methoxy groups may also play roles in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE: Lacks the methoxy group, which may affect its biological activity.
ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE: Has a methyl group instead of an acetyl group on the piperazine ring.
Uniqueness
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE is unique due to the combination of its functional groups, which can confer specific biological activities and chemical reactivity. The presence of both nitro and methoxy groups on the benzamide moiety may enhance its interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C23H26N4O7 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H26N4O7/c1-4-34-23(30)17-5-7-19(26-11-9-25(10-12-26)15(2)28)18(13-17)24-22(29)16-6-8-21(33-3)20(14-16)27(31)32/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,29) |
InChI Key |
ORAHKBSKQRWFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzyl-6,6-dimethyl-2-(2,4,6-trimethylphenyl)-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12503570.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12503578.png)

![2-{2-[5-({2-[4-(3-hydroxypropyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12503587.png)
![Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate](/img/structure/B12503601.png)
![5-({4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12503615.png)


![8-[(4-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503634.png)
![5-[[4-(Diethylamino)phenyl]methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-thiazolidinedione](/img/structure/B12503638.png)
![Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12503645.png)


